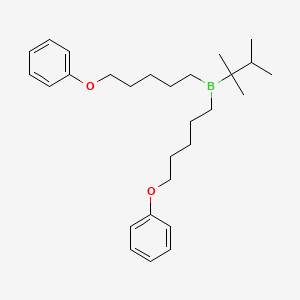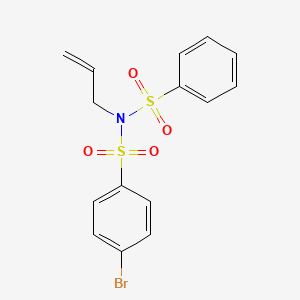
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonyl functional group attached to an amine. The compound is notable for its dual sulfonamide groups and a bromine atom, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and N-(prop-2-en-1-yl)benzenesulfonamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 4-bromobenzenesulfonyl chloride is reacted with N-(prop-2-en-1-yl)benzenesulfonamide in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The presence of the prop-2-en-1-yl group allows for coupling reactions, such as Heck or Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonamide groups can enhance its binding affinity to certain proteins, while the bromine atom and prop-2-en-1-yl group can influence its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Benzenesulfonyl)-4-chloro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(Benzenesulfonyl)-4-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- N-(Benzenesulfonyl)-4-iodo-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Uniqueness
N-(Benzenesulfonyl)-4-bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
98228-56-9 |
|---|---|
Fórmula molecular |
C15H14BrNO4S2 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)-4-bromo-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO4S2/c1-2-12-17(22(18,19)14-6-4-3-5-7-14)23(20,21)15-10-8-13(16)9-11-15/h2-11H,1,12H2 |
Clave InChI |
ILARKVYLFYFTBU-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)


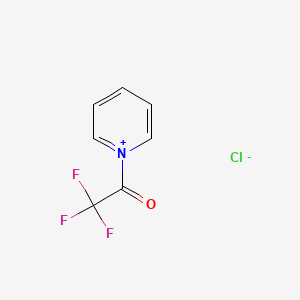

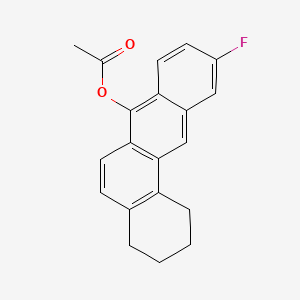
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)

![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
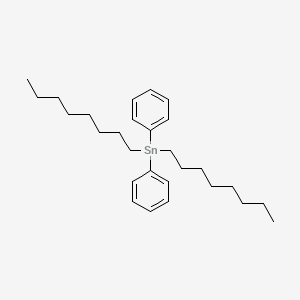
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)

